Avitinib Maleate vs. Osimertinib and Rociletinib: A Pyrrolopyrimidine Core Scaffold Distinguishes It from Common Pyrimidine-Based Third-Generation EGFR Inhibitors
Avitinib maleate is built on a pyrrolopyrimidine core scaffold. This is a key structural differentiator from the more common pyrimidine-based third-generation EGFR inhibitors, such as osimertinib (AZD9291) and rociletinib (CO-1686) [1]. This fundamental difference in the molecular backbone is associated with distinct binding interactions and selectivity profiles that are not achievable with pyrimidine-based scaffolds [2].
| Evidence Dimension | Core chemical scaffold |
|---|---|
| Target Compound Data | Pyrrolopyrimidine-based |
| Comparator Or Baseline | Osimertinib and Rociletinib: Pyrimidine-based |
| Quantified Difference | Distinct chemical class (Pyrrolopyrimidine vs. Pyrimidine) |
| Conditions | Structural classification as reported in primary literature and reviews |
Why This Matters
For researchers investigating structure-activity relationships (SAR), developing novel EGFR inhibitors, or seeking to bypass specific resistance mechanisms, the unique pyrrolopyrimidine scaffold of avitinib provides a distinct chemical starting point not offered by the more ubiquitous pyrimidine-based inhibitors.
- [1] Xu X, Mao L, Xu W, et al. AC0010, an Irreversible EGFR Inhibitor Selectively Targeting Mutated EGFR and Overcoming T790M-Induced Resistance in Animal Models and Lung Cancer Patients. Mol Cancer Ther. 2016 Nov;15(11):2586-2597. View Source
- [2] Fjeldstad SA. What is the best core scaffold for developing 3. generation EGFR inhibitors? This question is addressed by comparing the effect of two structurally different inhibitors, Osimertinib (AZD9291) and Avitinib (AC0010) on efficiency, selectivity, and toxicity. Bachelor thesis. NTNU; 2021. View Source
